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molecular formula C12H17BrN2O B8319262 1-(4-Bromo-2-methoxyphenyl)-4-methylpiperazine

1-(4-Bromo-2-methoxyphenyl)-4-methylpiperazine

Cat. No. B8319262
M. Wt: 285.18 g/mol
InChI Key: UNEWUCBXXPTNCW-UHFFFAOYSA-N
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Patent
US08263772B2

Procedure details

Dissolve 1-(4-bromo-2-methoxy-phenyl)-piperazine (7.0 g, 25.8 mmol) and acetic acid (5.9 mL, 103.2 mmol) in methanol (500 mL) and add aqueous formaldehyde (37%, 5.3 mL). After 5 min, add sodium cyanoborohydride (4.05 g, 64.5 mmol) and stir the mixture at room temperature overnight. Concentrate the reaction mixture in vacuo and partition between dichloromethane (200 mL) and 1 N sodium hydroxide (200 mL). Separate the organic portion and extract the aqueous portion with dichloromethane (2×100 mL). Dry the combined organics (Na2SO4), filter, and concentrate in vacuo to afford 7.1 g (96%) of the title compound. MS/ES m/z (79Br) 285.0 [M+H]−.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
4.05 g
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[C:4]([O:14][CH3:15])[CH:3]=1.[C:16](O)(=O)C.C=O.C([BH3-])#N.[Na+]>CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:9][CH2:10][N:11]([CH3:16])[CH2:12][CH2:13]2)=[C:4]([O:14][CH3:15])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)N1CCNCC1)OC
Name
Quantity
5.9 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
4.05 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the mixture at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture in vacuo
CUSTOM
Type
CUSTOM
Details
partition between dichloromethane (200 mL) and 1 N sodium hydroxide (200 mL)
CUSTOM
Type
CUSTOM
Details
Separate the organic portion
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous portion with dichloromethane (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organics (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N1CCN(CC1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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